N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-13(2)9-10-22-16-8-7-15(21-18(23)14-5-6-14)11-17(16)25-12-20(3,4)19(22)24/h7-8,11,13-14H,5-6,9-10,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMSTIFGMPMPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3CC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound possesses a molecular formula that contributes to its biological activity. It features a tetrahydrobenzo[b][1,4]oxazepine ring system fused with an isopentyl chain and various functional groups. The structural complexity may influence its interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 319.39 g/mol |
| Structural Features | Tetrahydrobenzo[b][1,4]oxazepine |
| Functional Groups | Cyclopropanecarboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It can bind to receptors affecting signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Neuroprotective Effects : Its structure indicates possible applications in neuropharmacology, particularly for disorders affecting the central nervous system.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of similar compounds and indicated that derivatives of oxazepine structures exhibit significant activity against Gram-positive and Gram-negative bacteria.
- Neuropharmacological Research : Investigations into the neuroprotective properties of oxazepine derivatives suggest they may offer therapeutic benefits for neurodegenerative diseases by modulating neurotransmitter systems.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Key findings include:
- Enhanced Binding Affinity : Modifications to the isopentyl chain have been shown to increase binding affinity to specific targets.
- Improved Bioactivity : Certain derivatives demonstrated increased bioactivity in vitro compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
